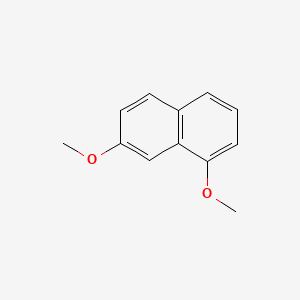

1,7-Dimethoxynaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJIXGITYNNHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201169 | |

| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-18-2 | |

| Record name | Naphthalene, 1,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,7 Dimethoxynaphthalene

Advanced Synthesis of 1,7-Dimethoxynaphthalene

The contemporary synthesis of this compound leverages well-established organic reactions that have been refined for efficiency and selectivity. Key among these are the O-dimethylation of dihydroxynaphthalene precursors, isomerization techniques, and dehydrogenation of tetrahydronaphthalene derivatives.

O-Dimethylation of 1,7-Dihydroxynaphthalene (B165257) Precursors

A primary and direct route to this compound involves the Williamson ether synthesis, specifically the O-dimethylation of 1,7-dihydroxynaphthalene. mcmaster.casemanticscholar.orgoup.com This reaction is typically carried out by treating 1,7-dihydroxynaphthalene with a methylating agent in the presence of a base. mcmaster.casemanticscholar.orgoup.com Dimethyl sulfate (B86663) is a commonly employed methylating agent for this transformation. mcmaster.casemanticscholar.orgoup.com

A study on the synthesis of a potential intermediate of dl-carnosic acid describes the preparation of this compound through the reaction of 1,7-dihydroxynaphthalene with dimethyl sulfate and sodium hydroxide. oup.com Similarly, the synthesis of 8-methoxy-2-tetralone, a related compound, also commences with the methylation of 1,7-dihydroxynaphthalene using dimethyl sulfate under alkaline conditions, achieving a high yield of 93%. semanticscholar.org

The efficiency of the O-dimethylation reaction is highly dependent on the careful optimization of several parameters. While specific optimization data for the synthesis of this compound is not extensively detailed in the reviewed literature, a comprehensive study on the synthesis of the isomeric 1,6-dimethoxynaphthalene (B30794) provides valuable insights that are applicable to the 1,7-isomer. researchgate.netacs.org

Key factors influencing the yield and purity include the choice of solvent, the nature and addition method of the base, the amount of the methylating agent, and the reaction temperature and duration. researchgate.netacs.org

Solvents and Bases: The type of solvent and the method of adding the base, such as sodium hydroxide, have been identified as having the most significant impact on the reaction's outcome. researchgate.netacs.org

Reagents: The molar ratio of the methylating agent, such as dimethyl sulfate (DMS), to the dihydroxynaphthalene precursor is a critical parameter to control. researchgate.net

Temperature and Time: Reaction temperature and time are also important but have been found to be less critical than the choice of solvent and base addition method in the synthesis of the analogous 1,6-dimethoxynaphthalene. researchgate.netacs.org

The following table summarizes the general influence of various reaction parameters based on the synthesis of the analogous 1,6-dimethoxynaphthalene.

| Parameter | General Effect on Yield and Purity |

| Solvent Type | High |

| Method of Base Addition | High |

| Amount of Methylating Agent | Medium |

| Base Concentration | Medium |

| Reaction Temperature | Low |

| Reaction Time | Low |

This data is based on the synthesis of 1,6-dimethoxynaphthalene and serves as an illustrative guide for the synthesis of this compound. researchgate.netacs.org

Additives can play a crucial role in improving the yield and purity of the final product by mitigating side reactions. In the synthesis of dimethoxynaphthalenes, oxidation of the dihydroxynaphthalene precursor or intermediates can be a significant issue. To prevent this, reducing agents are often added to the reaction mixture.

For the synthesis of 1,6-dimethoxynaphthalene, sodium dithionite (B78146) (Na₂S₂O₄) was found to be the most effective reductant. researchgate.netacs.org It was also noted that conducting the reaction under an inert nitrogen atmosphere was beneficial for both yield and purity. researchgate.netacs.org The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has also been reported to be advantageous in similar methylation reactions. google.com

Isomerization Techniques for Dimethylnaphthalene Derivatives

The synthesis of this compound can also be approached through the isomerization of other dimethoxynaphthalene isomers. While specific literature on the isomerization to this compound is sparse, extensive research on the isomerization of the closely related dimethylnaphthalenes (DMNs) provides a strong basis for understanding this approach. googleapis.com

The isomerization of DMN mixtures is a commercially viable route, particularly when utilizing feedstocks from refinery or coal-derived streams. This process typically employs catalysts to facilitate the migration of the alkyl groups on the naphthalene (B1677914) ring.

Solid acid catalysts, such as L-type zeolites (e.g., KL zeolite), are effective for isomerizing DMN mixtures. In a representative industrial process, a DMN isomer mixture is heated with a KL zeolite catalyst at 150°C for 5 hours, achieving a 65% conversion to 1,7-dimethylnaphthalene (B47104). Other catalytic systems for DMN isomerization include beta zeolite and acidic ultrastable Y-type crystalline zeolites. googleapis.com The reaction is typically performed in the liquid phase at elevated temperatures and pressures sufficient to maintain the liquid state. googleapis.com

Dehydrogenation of Dimethyl-Tetrahydronaphthalene Compounds

This method involves heating the DMTHN compound under controlled temperatures and pressures, often in the presence of a catalyst, to efficiently produce the corresponding dimethylnaphthalene. For instance, 1,7-dimethylnaphthalene can be produced from the dehydrogenation of 1,7-dimethyl-tetrahydronaphthalene. researchgate.net The precursor, 1,7-DMTHN, can be synthesized from p-xylene (B151628) and 1,3-butadiene. researchgate.net

The dehydrogenation is typically carried out in the gaseous state at temperatures ranging from 200 to 350°C using a platinum or palladium catalyst supported on activated carbon. google.com The reaction can also be performed in the liquid phase using a palladium catalyst on powdered activated carbon. researchgate.net

Considerations for Industrial Feasibility and Scalability

The industrial production of this compound requires careful consideration of economic and practical factors. The choice of synthetic route is often a balance between the cost of raw materials, the efficiency of the reaction, and the ease of purification.

The O-dimethylation of 1,7-dihydroxynaphthalene is a direct and high-yielding route, which is favorable for industrial application. semanticscholar.org The scalability of this process is enhanced by the potential for continuous flow reactors, precise temperature control, and efficient purification methods like recrystallization or chromatography. The recovery and reuse of solvents are also important considerations for making the process more cost-effective and environmentally friendly. google.com

Isomerization and dehydrogenation routes offer the advantage of utilizing potentially cheaper feedstocks from industrial streams. However, these processes may require more complex separation and purification steps to isolate the desired 1,7-isomer from a mixture of other isomers and byproducts. The development of highly selective catalysts is crucial for the economic viability of these approaches. For large-scale production, fixed-bed reactors are often preferred for continuous operation in both isomerization and dehydrogenation processes. googleapis.comgoogle.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

Like other electron-rich aromatic compounds, this compound readily undergoes electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. uomustansiriyah.edu.iq The general mechanism for these reactions involves a three-step process: the generation of a potent electrophile, the attack of the naphthalene π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, and finally, the removal of a proton to restore the highly stable aromatic system. testbook.comunacademy.comunacademy.com

The regiochemical outcome of electrophilic substitution on this compound is governed by the directing effects of the two methoxy (B1213986) (-OCH₃) groups. Methoxy groups are strong activating groups and are known as ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

For this compound:

The methoxy group at position C1 directs incoming electrophiles to positions C2 (ortho) and C4 (para).

The methoxy group at position C7 directs incoming electrophiles to positions C6 (ortho) and C8 (ortho).

Therefore, electrophilic attack is strongly favored at positions 2, 4, 6, and 8. The ultimate distribution of products among these activated sites depends on a balance of electronic and steric factors. For instance, in the related compound 2,7-dimethoxynaphthalene (B1218487), electrophilic aroylation occurs regioselectively at the 1- and 8-positions (the peri-positions), which are electronically activated and sterically accessible. nih.gov Computational studies on similar naphthalene derivatives confirm that regioselectivity can be accurately predicted by analyzing the stability of the possible transition states and the calculated electron density at various carbon centers. jmaterenvironsci.com

The mechanism of electrophilic aromatic substitution proceeds through a cationic intermediate known as an arenium ion or sigma complex. unacademy.comresearchgate.net The formation of this intermediate is typically the slow, rate-determining step of the reaction. researchgate.netidc-online.com

Formation of Electrophile : A strong electrophile (E⁺) is generated from reagents, often with the help of a Lewis acid catalyst. unacademy.com

Formation of Sigma Complex : The π-system of the this compound ring attacks the electrophile. This forms a sigma complex where the aromaticity is temporarily disrupted, and one carbon atom becomes sp³-hybridized. testbook.com The stability of this complex is key to the reaction's regioselectivity. For attack at the ortho and para positions (e.g., C4 or C8), the positive charge of the sigma complex can be delocalized onto the oxygen atom of the adjacent methoxy group through resonance. libretexts.org This additional resonance structure provides significant stabilization that is not possible for attack at other positions, thus lowering the activation energy for the formation of the ortho/para intermediates. libretexts.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon, restoring the aromatic π-system and yielding the final substituted product. idc-online.com

The position of the methoxy groups significantly influences the reactivity of dimethoxynaphthalene isomers. Studies on anodic oxidation, a form of electrophilic substitution, reveal clear differences. At lower temperatures (0-20°C), this compound, along with the 1,5- and 1,6-isomers, primarily undergoes a two-electron oxidation process. lookchem.com This behavior is characteristic of naphthalenes with a methoxy group at the C1 position. lookchem.com

In contrast, isomers with methoxy groups only at C2 positions, such as 2,3-, 2,6-, and 2,7-dimethoxynaphthalenes, tend to yield products derived from a four-electron oxidation under the same conditions. lookchem.com This highlights a fundamental difference in the electronic properties and reactivity pathways dictated by the substitution pattern on the naphthalene core.

| Isomer Group | Example Isomers | Predominant Process |

|---|---|---|

| 1-Methoxy Type | 1,5-, 1,6-, this compound | Two-electron oxidation |

| 2-Methoxy Type | 1,3-, 2,3-, 2,6-, 2,7-Dimethoxynaphthalene | Four-electron oxidation |

Oxidation Reactions and Product Formation

The anodic oxidation of this compound has been studied in detail, revealing a dependence on reaction conditions. lookchem.comacs.org At a controlled temperature of 20°C in methanolic potassium hydroxide, electrolysis results in products derived from a two-electron oxidation. acs.org The primary pathway involves the addition of methoxy groups across the 1,4-positions of the naphthalene ring. Subsequent workup involving treatment with trifluoroacetic acid leads to the elimination of methanol (B129727), affording a mixture of 1,4,5-trimethoxynaphthalene (B14484102) and the sterically hindered 1,2,8-trimethoxynaphthalene. acs.org

When the electrolysis is performed at a higher temperature in refluxing methanol, the reaction favors a four-electron oxidation pathway. acs.org This change in conditions leads to the formation of 6-methoxy-1,4-naphthoquinone as an additional product after workup. acs.org

| Reaction Condition | Oxidation Type | Identified Products after Workup |

|---|---|---|

| Electrolysis at 20°C in Methanolic KOH | Two-electron | 1,4,5-Trimethoxynaphthalene, 1,2,8-Trimethoxynaphthalene |

| Electrolysis in Refluxing Methanol | Two- and Four-electron | 1,4,5-Trimethoxynaphthalene, 1,2,8-Trimethoxynaphthalene, 6-Methoxy-1,4-naphthoquinone |

In the context of the anodic oxidations described, the electrode itself serves as the catalytic surface, and the reaction is driven by an applied electrical potential. The reaction conditions, particularly temperature and solvent, are critical in determining the product distribution. lookchem.comacs.org A rise in temperature from 20°C to the boiling point of methanol shifts the balance from two-electron to four-electron oxidation products. acs.org

Beyond electrochemical methods, other catalytic systems are effective for oxidizing naphthalene derivatives. Heterogeneous catalysts, such as rhodium nanoparticles supported on carbon nanotubes, have been shown to catalyze the aerobic oxidation of various substrates, including hydroquinones, at room temperature and with low catalyst loading. rsc.org Microbial oxidation using specific bacterial strains like Pseudomonas fluorescens represents another pathway, where enzymes catalyze the regioselective hydroxylation of naphthols to form dihydroxynaphthalenes. researchgate.net These alternative methods highlight the diverse strategies available for the controlled oxidation of naphthalenic systems.

Formation of Naphthalene Dicarboxylic Acids

The oxidation of dimethoxynaphthalenes is a key method for producing naphthalene dicarboxylic acids, which are valuable monomers in the production of high-performance polyesters and polyamides. researchgate.netgoogleapis.comgoogle.com The process often involves the liquid-phase catalytic oxidation of a diisopropylnaphthalene precursor in a lower fatty acid solvent, like acetic acid. googleapis.com A common catalyst system includes bromine and heavy metals such as cobalt, manganese, and cerium. googleapis.com

For instance, the oxidation of 2,7-diisopropylnaphthalene (B1294804) (2,7-DIPN) can be carried out in a titanium autoclave. The reaction is typically heated to around 200°C with stirring, while air is blown in to maintain a pressure of approximately 30 kg/cm2 . googleapis.com This method has been shown to produce 2,7-naphthalenedicarboxylic acid (2,7-NDCA) in high yields, with one study reporting a yield of 94.3 mole %. googleapis.com

The oxidation of other naphthalene derivatives, such as 2,3-dimethylnaphthalene, to the corresponding dicarboxylic acid can be achieved using sodium dichromate dihydrate in water at high temperatures (250°C) and pressures in an autoclave. orgsyn.org This general method for oxidizing alkylarenes to aromatic carboxylic acids is also applicable to the synthesis of 2-naphthoic acid from 2-methylnaphthalene. orgsyn.org

Reduction Reactions (e.g., Hydrogenation)

The reduction of this compound and its derivatives can be accomplished through various methods, including catalytic hydrogenation and Birch reduction, leading to partially or fully saturated ring systems. ontosight.aigoogle.comprepchem.com These reduced products serve as important intermediates in the synthesis of more complex molecules. ontosight.aiacs.org

One method involves the reduction of 2,7-dimethoxynaphthalene using sodium in liquid ammonia (B1221849) with ethanol (B145695) and tetrahydrofuran. This Birch reduction yields 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene. acs.org Subsequent hydrolysis of this intermediate can lead to the formation of 7-methoxy-2-tetralone (B1200426), a useful building block in organic synthesis. google.comacs.org

A more recent and safer approach to producing 7-methoxy-2-tetralone involves the photocatalytic reduction of 2,7-dimethoxynaphthalene. google.com This method utilizes a nano photocatalyst such as CdS, ZnO, or TiO2 under ultraviolet irradiation in an organic solvent like methanol, ethanol, or isopropanol. google.com This process is conducted at room temperature and boasts a high yield of over 85%. google.com

Catalytic hydrogenation is another important reduction technique. For example, 7-lithiated 1,6-dimethoxynaphthalene can be reacted with ethoxymethylenecyanoacetic acid ethyl ester, and the subsequent product can undergo hydrogenation followed by a Birch reduction and acidic cyclization to yield a hexahydrobenzo[g]quinoline derivative. researchgate.net

Metalation of this compound

Metalation, particularly lithiation, of dimethoxynaphthalenes is a powerful tool for regioselective functionalization of the naphthalene ring system. acs.orgresearchgate.netiastate.eduresearchgate.netelectronicsandbooks.com The choice of the lithiating agent and reaction conditions can direct the metalation to specific positions, allowing for the introduction of various electrophiles. researchgate.net

The metalation of this compound has been studied, and it has been shown that lithiation can be directed to different positions on the naphthalene ring. acs.org For example, the metalation of 1,4-dimethoxynaphthalene (B104105) with tert-butyllithium (B1211817) can lead to peri-metalation at the 8-position, though with reduced selectivity compared to 1-methoxynaphthalene (B125815) due to the inductive effect of the 4-methoxy group. iastate.edu

In a specific application, the metalation of this compound followed by quenching with an electrophile was a key step in a pilot plant synthesis of a dopamine (B1211576) D2/D3 agonist. benthamopenarchives.com This process involved the metalation of this compound to create an intermediate that was then further transformed into the target molecule. benthamopenarchives.com

The regioselectivity of lithiation is influenced by the directing ability of the methoxy groups and the steric and electronic properties of the lithiating agent. researchgate.net For instance, with 1-methoxynaphthalene, n-butyllithium/TMEDA directs lithiation to the 2-position (kinetically controlled), while t-butyllithium directs it to the 8-position (thermodynamically controlled). researchgate.net

Nucleophilic Aromatic Substitution on Halogenated Dimethoxynaphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of various derivatives of dimethoxynaphthalenes, particularly when a halogen atom is present on the aromatic ring. capes.gov.brmolaid.comuomustansiriyah.edu.iqncrdsip.comlumenlearning.com The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. uomustansiriyah.edu.iqncrdsip.com

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iqlumenlearning.com In the first, rate-determining step, the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.com The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iqlumenlearning.com

An example of this reaction type is the hypervalent iodine-induced nucleophilic substitution of para-dimethoxynaphthalenes. capes.gov.br Another application involves the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid from 6-bromo-1,2-dimethoxynaphthalene. tubitak.gov.tr The synthesis involves the metalation of the bromo-dimethoxynaphthalene with n-butyllithium, followed by treatment with carbon dioxide. tubitak.gov.tr

Conjugate Addition Reactions

While direct information on conjugate addition reactions involving this compound is limited in the provided search results, the principles of this reaction type are well-established in organic chemistry. Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of naphthalene derivatives, this could involve the addition of a nucleophile to a naphthoquinone system or a naphthalene derivative bearing an α,β-unsaturated substituent. The formation of such systems can be a precursor to or a result of reactions involving dimethoxynaphthalenes.

Cycloaddition Reactions (e.g., Diels-Alder Synthesis with Related Precursors)

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the construction of polycyclic systems, including those that can serve as precursors to or be derived from dimethoxynaphthalenes. acs.orgacs.orgsinica.edu.twroyalsocietypublishing.orgimperial.ac.ukuwindsor.caacsgcipr.org These reactions involve the concerted or stepwise combination of a diene and a dienophile to form a new six-membered ring. sinica.edu.tw

While direct Diels-Alder synthesis of this compound is not explicitly detailed, the synthesis of related structures, such as functionalized hydroanthraquinones, utilizes this approach. royalsocietypublishing.org In one example, 1,4-dimethoxynaphthalene is used as a starting material to generate a dienophile, which then undergoes a Diels-Alder reaction with various dienes. royalsocietypublishing.org

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, specifically the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. imperial.ac.uk "Normal" electron-demand Diels-Alder reactions are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. imperial.ac.uk

Diazonia Salt Synthesis and Applications

Diazonium salts, with the general formula Ar-N₂⁺X⁻, are highly versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto an aromatic ring. lkouniv.ac.inbyjus.comallen.intestbook.commychemblog.commasterorganicchemistry.commpg.deglobalresearchonline.net They are typically prepared by the diazotization of a primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5°C). lkouniv.ac.inmasterorganicchemistry.commpg.deglobalresearchonline.net

Although direct diazotization of this compound is not the standard application, the synthesis of diazonium salts from amino-substituted dimethoxynaphthalenes would follow the general procedure. The resulting diazonium salt can then undergo a variety of reactions where the diazonium group is replaced by another group. mychemblog.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For 1,7-dimethoxynaphthalene, a suite of NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Analysis

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| OCH₃ | ~3.9 | s |

| OCH₃ | ~3.9 | s |

Carbon-13 (¹³C) NMR Analysis

Similarly, detailed experimental ¹³C NMR data for this compound is not extensively reported. A predicted spectrum would show twelve distinct signals. Ten of these would be in the aromatic region (typically 100-160 ppm), corresponding to the ten carbon atoms of the naphthalene (B1677914) core. The two carbons of the methoxy (B1213986) groups would appear further upfield, generally in the range of 55-60 ppm. The carbons directly attached to the oxygen atoms (C-1 and C-7) would be shifted significantly downfield due to the deshielding effect of the oxygen.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C-Ar (quaternary) | 120 - 160 |

| C-Ar (CH) | 100 - 130 |

| OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the positions of the methoxy groups by correlating the methoxy protons to the quaternary carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this compound, NOESY could show through-space interactions between the methoxy protons and the protons on the adjacent aromatic positions.

Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

At present, there are no specific studies in the available literature that utilize variable-temperature NMR to investigate the conformational dynamics of this compound. Such studies could provide insights into the rotational behavior of the methoxy groups.

Investigation of Rotational Barriers and Bond Rotation Behavior

The investigation of rotational barriers around the C-O bonds of the methoxy groups in this compound has not been specifically reported. Theoretical calculations and experimental VT-NMR studies would be necessary to determine the energy barriers associated with the rotation of these groups and to understand their preferred conformations.

X-ray Crystallography and Solid-State Structural Analysis

A definitive determination of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction. However, a published crystal structure for this specific isomer could not be located in the current scientific literature. X-ray analysis of closely related isomers, such as 1,5-dimethoxynaphthalene (B158590), has revealed details about their molecular packing and planarity in the solid state. A similar analysis for this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking, which are crucial for understanding its material properties.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the capability to determine the elemental composition of this compound (C₁₂H₁₂O₂) and its fragments with high precision. The theoretical exact mass of the molecular ion [M]⁺• is 188.08373 Da. HRMS instruments, such as Orbitrap or TOF analyzers, can measure this mass with sub-ppm accuracy, allowing for unambiguous confirmation of the elemental formula and distinguishing it from other isobaric compounds. This technique is crucial for the structural elucidation of novel derivatives or for identifying the compound in complex mixtures.

In GC-MS analysis, this compound is first separated from other components in a mixture by gas chromatography before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several fragment ion peaks.

For dimethoxynaphthalene isomers, the molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 188 is typically prominent, reflecting the stability of the aromatic system. Common fragmentation pathways for aromatic ethers involve the loss of a methyl radical (•CH₃) from a methoxy group, leading to a significant peak at m/z 173 ([M-15]⁺). Subsequent loss of a carbonyl group (CO) from this fragment can produce an ion at m/z 145 ([M-15-28]⁺). These characteristic fragments are key identifiers for dimethoxynaphthalene compounds in GC-MS analysis. libretexts.org

Interestingly, 2,7-dimethoxynaphthalene (B1218487) (DMN), an isomer of this compound, has been successfully employed as a charge-transfer matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.gov This application is particularly useful for the analysis of extremely labile molecules, such as polymetallic porphyrins, where traditional matrices often fail to produce the desired molecular species.

The utility of DMN as a matrix stems from its ability to facilitate a "soft" ionization process. In this charge-transfer mechanism, DMN absorbs the laser energy and transfers a charge to the analyte molecule, leading to the formation of molecular radical cations (M⁺•) with minimal fragmentation. nih.gov This allows for the intact desorption and ionization of delicate structures, providing clear molecular weight information that is otherwise difficult to obtain. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular vibrations of a compound. While no specific experimental IR and Raman spectra for this compound are readily available in the reviewed literature, a comprehensive analysis can be extrapolated from studies on closely related naphthalene derivatives, such as 1,5-dimethoxynaphthalene and 1-methoxynaphthalene (B125815). researchgate.netscispace.comresearchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable in predicting and assigning the vibrational modes for such molecules with a high degree of accuracy. researchgate.netopenscienceonline.com

The vibrational spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent chemical bonds. A detailed assignment of these vibrational modes can be achieved through a combination of experimental data from similar compounds and theoretical calculations.

Key functional groups and their expected vibrational frequencies include:

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The methyl (–CH₃) groups of the methoxy substituents will exhibit symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹. C-H in-plane and out-of-plane bending vibrations of the naphthalene ring are expected at lower frequencies. scispace.com

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic naphthalene ring typically appear in the 1650-1400 cm⁻¹ region. scispace.com

C-O Vibrations: The C-O stretching vibrations of the methoxy groups are characteristic and are expected to produce strong bands in the IR spectrum, typically in the 1275-1200 cm⁻¹ (asymmetric stretching) and 1075-1020 cm⁻¹ (symmetric stretching) regions.

Ring Vibrations: The naphthalene ring as a whole will exhibit various in-plane and out-of-plane deformation and breathing modes at lower frequencies.

A representative table of the principal vibrational modes expected for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the naphthalene ring. |

| Asymmetric CH₃ Stretch | ~2950 | Asymmetric stretching of C-H bonds in the methoxy groups. |

| Symmetric CH₃ Stretch | ~2850 | Symmetric stretching of C-H bonds in the methoxy groups. |

| Aromatic C=C Stretch | 1650 - 1400 | Stretching of carbon-carbon double bonds within the aromatic rings. |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Asymmetric stretching of the C-O-C bond of the methoxy group. |

| Symmetric C-O-C Stretch | 1075 - 1020 | Symmetric stretching of the C-O-C bond of the methoxy group. |

| C-H Out-of-Plane Bend | 900 - 675 | Bending of aromatic C-H bonds out of the plane of the ring. |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, such as silver or gold. rsc.orgresearchgate.netnih.gov While specific SERS studies on this compound are not documented in the available literature, the principles of SERS suggest its potential applicability for the detection and analysis of this compound at very low concentrations.

The enhancement in SERS arises from two primary mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance of the metal nanoparticles and a chemical enhancement involving charge-transfer between the molecule and the metal surface. nih.gov For naphthalene and its derivatives, SERS has been shown to be an effective analytical tool. It is plausible that this compound would also exhibit a significant SERS effect, allowing for its detection in trace amounts, which could be beneficial in various analytical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound, as provided by the NIST WebBook, exhibits several absorption bands that are characteristic of the naphthalene chromophore. nist.gov The presence of the two methoxy groups, which are electron-donating, influences the energy of the electronic transitions, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

The observed absorption maxima for this compound are detailed in the table below.

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Solvent | Reference |

|---|---|---|---|

| 229 | 4.7 | Not specified | nist.gov |

| 293 | 3.8 | Not specified | nist.gov |

| 328 | 3.5 | Not specified | nist.gov |

The electronic absorption spectrum of this compound is dominated by π → π* transitions within the aromatic naphthalene system. The introduction of methoxy groups can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be investigated using computational methods. The energy difference between the HOMO and LUMO is related to the electronic transition energies and provides insights into the molecule's reactivity and kinetic stability. researchgate.net For naphthalene derivatives, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The electron-donating nature of the methoxy groups is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths.

Naphthalene and its derivatives are well-known for their fluorescent properties. mdpi.com Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

Advanced Spectroscopic Techniques for Chemical Reactivity and Dynamics

The study of chemical reactivity and dynamics of molecules like this compound can be explored using advanced spectroscopic techniques that operate on very short timescales.

Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide insights into the behavior of the molecule in its excited states. avantes.comnih.gov These methods utilize ultrashort laser pulses (on the order of femtoseconds to picoseconds) to first excite the molecule (pump pulse) and then probe the subsequent changes in its absorption or emission over time (probe pulse).

By monitoring the formation and decay of transient species, it is possible to elucidate photochemical reaction pathways, rates of intersystem crossing to triplet states, and energy transfer processes. While specific studies employing these techniques on this compound were not found, the application of such methods to other naphthalene derivatives has been documented, revealing complex excited-state dynamics. nih.gov These advanced spectroscopic tools hold the potential to unravel the detailed photophysical and photochemical behavior of this compound, providing a deeper understanding of its reactivity.

Non-linear Spectroscopy

Non-linear spectroscopy encompasses a range of techniques that involve the interaction of matter with intense laser light, leading to optical responses that are not linearly proportional to the intensity of the incident light. These methods can probe electronic states and dynamics that are inaccessible through conventional linear spectroscopy. For aromatic molecules like this compound, techniques such as two-photon absorption (TPA) spectroscopy are particularly valuable.

Two-photon absorption is a quantum mechanical process where a molecule simultaneously absorbs two photons to transition to a higher electronic state. youtube.com The energy of this transition is equal to the sum of the energies of the two photons. youtube.com A key advantage of TPA is the use of lower-energy photons (longer wavelengths), which allows for deeper penetration into scattering media and reduced photodamage compared to one-photon absorption for exciting the same electronic state. chemrxiv.org

For naphthalene and its derivatives, the introduction of methoxy groups, which are electron-donating, can influence the TPA spectrum. It is anticipated that this compound would exhibit a TPA spectrum with transitions to excited states that have different symmetry selection rules compared to one-photon absorption. The positions and intensities of the TPA bands are sensitive to the substitution pattern on the naphthalene ring.

A hypothetical Z-scan experiment could be employed to determine the non-linear refractive index (η₂) and the non-linear absorption coefficient (β) of this compound in a solvent like tetrahydrofuran (THF). From these parameters, the third-order electronic susceptibility (χ⁽³⁾) can be calculated, providing a comprehensive measure of the material's non-linear optical response. Based on studies of similar aromatic compounds, the following table presents plausible, though hypothetical, non-linear optical parameters for this compound.

Table 1: Hypothetical Non-linear Optical Properties of this compound

| Parameter | Hypothetical Value | Technique | Conditions |

|---|---|---|---|

| Non-linear Refractive Index (η₂) | ~ 2.5 x 10⁻¹³ cm²/W | Z-scan | 532 nm laser, THF solvent |

| Non-linear Absorption Coefficient (β) | ~ 1.2 x 10⁻⁹ cm/W | Z-scan | 532 nm laser, THF solvent |

| Third-order Electronic Susceptibility (χ⁽³⁾) | ~ 5.0 x 10⁻¹² esu | Calculated from η₂ and β | - |

| Two-Photon Absorption Cross-section (σ₂) at λ_max | ~ 20 GM | Two-Photon Excited Fluorescence | ~700 nm excitation |

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited electronic states, providing information on processes such as fluorescence, intersystem crossing, and internal conversion. nih.gov Techniques like time-correlated single-photon counting (TCSPC) and femtosecond transient absorption (fs-TA) spectroscopy are used to measure the lifetimes of excited states and observe the formation and decay of transient species. atto-tec.comnih.gov

The fluorescence lifetime (τ) is a characteristic property of a fluorophore, representing the average time it spends in the excited singlet state before returning to the ground state. nih.gov For naphthalene derivatives, fluorescence lifetimes are sensitive to substitution and the solvent environment. The introduction of methoxy groups can alter the radiative and non-radiative decay rates, thereby affecting the fluorescence lifetime.

While direct experimental data for this compound is scarce, studies on other naphthalene derivatives provide a basis for expected behavior. For instance, silyl-substituted naphthalenes have been shown to have fluorescence lifetimes that are influenced by the nature and position of the silyl groups. mdpi.com It is expected that this compound would exhibit a fluorescence lifetime in the nanosecond range, typical for many aromatic hydrocarbons.

Femtosecond transient absorption spectroscopy allows for the direct observation of excited-state absorption and the kinetics of excited-state decay processes. dmphotonics.com Upon photoexcitation of this compound, a transient absorption spectrum would be expected to appear, characterized by broad absorption bands corresponding to transitions from the lowest excited singlet state (S₁) to higher excited states (Sₙ). The decay of this transient absorption signal would provide information on the S₁ state lifetime. Furthermore, if intersystem crossing to the triplet state (T₁) occurs, a new set of transient absorption bands corresponding to triplet-triplet absorption would appear on a longer timescale. rsc.orgcsic.es

Based on the photophysical properties of related naphthalene compounds, a plausible set of time-resolved spectroscopic data for this compound is presented below.

Table 2: Hypothetical Time-Resolved Spectroscopic Data for this compound

| Parameter | Hypothetical Value | Technique | Conditions |

|---|---|---|---|

| Fluorescence Lifetime (τ_f) | ~ 5.2 ns | Time-Correlated Single-Photon Counting (TCSPC) | Cyclohexane solvent, 298 K |

| S₁ → Sₙ Absorption λ_max | ~ 450 nm, ~ 580 nm | Femtosecond Transient Absorption (fs-TA) | Pump at 285 nm, Cyclohexane solvent |

| T₁ → Tₙ Absorption λ_max | ~ 430 nm | Nanosecond Transient Absorption (ns-TA) | Pump at 285 nm, Deoxygenated Cyclohexane |

| Intersystem Crossing Rate (k_isc) | ~ 1 x 10⁸ s⁻¹ | Derived from transient absorption kinetics | - |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.govutq.edu.iq It is a widely used approach for predicting molecular properties and has been applied to various naphthalene (B1677914) derivatives. utq.edu.iqnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,7-dimethoxynaphthalene, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process is crucial for understanding the molecule's steric and electronic properties. Studies on related molecules like 1,5-dimethoxynaphthalene (B158590) have successfully employed DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to achieve optimized molecular structures. nih.govresearchgate.net

The electronic structure, which encompasses the distribution of electrons within the molecule, can also be elucidated through DFT. This includes the calculation of molecular orbitals and the generation of electron density maps, which are essential for understanding the molecule's reactivity and spectroscopic properties.

Illustrative Data: Optimized Geometry Parameters for a Naphthalene Derivative

| Parameter | Calculated Value |

|---|---|

| C-C (aromatic) bond length | ~1.37 - 1.42 Å |

| C-O bond length | ~1.36 Å |

| O-CH3 bond length | ~1.43 Å |

| C-C-C bond angle | ~120° |

| C-O-C bond angle | ~118° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would identify the regions of the molecule where these frontier orbitals are localized, providing insights into its reactive behavior in various chemical reactions. For instance, in related dimethoxynaphthalene compounds, the HOMO is often distributed over the naphthalene ring, while the LUMO may have significant contributions from the substituents.

Illustrative Data: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values for a dimethoxynaphthalene molecule and are intended for illustrative purposes.

DFT calculations can be used to determine various reactivity indices that quantify the chemical behavior of a molecule. researchgate.net These indices, such as electronegativity, chemical hardness, and softness, are derived from the energies of the frontier orbitals. They provide a quantitative measure of a molecule's susceptibility to electrophilic or nucleophilic attack.

Furthermore, local reactivity descriptors like the Fukui function can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack within the this compound molecule. This information is invaluable for predicting the regioselectivity of its chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govspringernature.com This technique allows for the exploration of the conformational landscape and intermolecular interactions of a compound like this compound in various environments. nih.govspringernature.comnih.gov

Even seemingly rigid molecules like this compound can exhibit conformational flexibility, particularly with respect to the orientation of the methoxy (B1213986) groups. MD simulations can explore the potential energy surface of the molecule to identify different stable and metastable conformations and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's structure that goes beyond the static view offered by geometry optimization.

MD simulations are particularly powerful for studying how molecules interact with each other and with their environment, such as a solvent. nih.govresearchgate.net For this compound, simulations could be used to model its behavior in different solvents, revealing details about solvation shells and the nature of solute-solvent interactions. Furthermore, MD can be employed to study the aggregation behavior of this compound molecules or their interactions with other molecules, which is crucial for understanding its properties in condensed phases. nih.gov

Quantum Mechanical (QM) Studies

Quantum mechanical studies employ the principles of quantum mechanics to compute the electronic structure and properties of molecules. These calculations can predict molecular geometries, energy levels, and various spectroscopic properties with high accuracy.

Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. While direct studies on the proton affinity of this compound are not extensively documented, its structural features can be compared to related, well-studied compounds known as "proton sponges."

Proton sponges, such as 1,8-bis(dimethylamino)naphthalene, exhibit exceptionally high basicity. This high basicity arises from the destabilization of the neutral molecule due to steric repulsion between the peri-disposed functional groups and the significant stabilization of the protonated form through the formation of a strong intramolecular hydrogen bond.

Theoretical studies on derivatives like 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene have shown that substituents at the 2- and 7-positions, such as the methoxy groups in this compound, can exert a "buttressing effect." This effect increases the steric compression of the groups at the 1- and 8-positions, further destabilizing the free base and thereby increasing its basicity. Ab initio and Density Functional Theory (DFT) calculations are the primary tools used to compute the proton affinities of these complex molecules.

| Compound | Calculation Method | Calculated Proton Affinity (kJ/mol) |

|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | B3LYP/6-31G | 1028.4 |

| 1,8-Bis(dimethylamino)-2,7-dimethoxynaphthalene | MP2/6-31G//HF/6-31G (Gas-phase) | 1074.0 |

| 1,8-Dimethoxynaphthalene (protonation at O) | B3LYP/6-31G | 856.9 |

Table 1. Calculated Proton Affinities for Naphthalene Proton Sponges and Related Compounds. Data sourced from theoretical studies on the basicity of proton sponges and their analogues.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. nih.gov This process leads to the formation of a photo-tautomer, which often exhibits distinct photophysical properties, such as dual fluorescence with a large Stokes shift. nih.govrsc.org ESIPT is a characteristic of molecules containing both a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., a carbonyl or imino group) in close proximity, often linked by an intramolecular hydrogen bond. nih.gov

While this compound itself lacks the necessary functional groups to undergo ESIPT, its naphthalene core is a common scaffold in ESIPT-capable dyes. rsc.org For instance, theoretical investigations on derivatives like 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde reveal a stepwise excited-state double proton transfer. acs.org Time-dependent density functional theory (TD-DFT) calculations and surface trajectory simulations show that upon excitation, protons can transfer from the hydroxyl (donor) to the carbonyl (acceptor) groups on a femtosecond timescale. acs.org These studies confirm that proton transfer primarily occurs in the first singlet excited state (S1), leading to the formation of single and double proton transfer tautomers, each with unique emission bands. acs.org

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. This involves identifying stable intermediates and, crucially, the transition states that represent the energy maxima along the reaction coordinate.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path on the potential energy surface that connects a transition state (a first-order saddle point) to the corresponding reactants and products. scm.comq-chem.commissouri.edu IRC calculations are essential for verifying that a computed transition state structure indeed links the intended reactants and products of a specific reaction step. missouri.edu

The calculation begins from the optimized geometry of the transition state and proceeds downhill in both forward and reverse directions along the reaction path. scm.comq-chem.com The path is defined in mass-weighted coordinates, representing the trajectory that the atoms would follow. scm.comq-chem.com This method provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond breaking and formation. nih.gov

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computationally, it is determined as the difference in energy between the reactants and the transition state on the potential energy surface. kaust.edu.sa The determination of activation energies is crucial for predicting reaction rates and understanding reaction kinetics.

Quantum mechanical methods, particularly DFT, are widely used to calculate the energies of reactants, products, and transition states. For example, in the study of naphthalene formation from the reaction of a phenyl radical with 1,3-butadiyne, the potential energy surface was calculated using DFT, revealing energy barriers for isomerization and dissociation steps. kaust.edu.sa An energy barrier of 27.9 kcal/mol was calculated for an H-migration step, which was significantly lower than the 43.3 kcal/mol required for a competing H-elimination reaction, indicating the preferred reaction pathway. kaust.edu.sa Such calculations provide invaluable quantitative data for understanding and predicting chemical reactivity. rsc.orgmdpi.com

Molecular Docking and Drug-Likeness Predictions

Computational methods are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of their pharmacological potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). mdpi.com The primary goal of docking is to predict the binding mode and affinity of the ligand. This information is critical for understanding the basis of molecular recognition and for designing new therapeutic agents. ajgreenchem.comresearchgate.net For example, naphthalene-chalcone derivatives have been docked into protein targets to evaluate their potential as anticancer agents. ajgreenchem.com

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. ijpsjournal.com These predictions are often based on empirical rules derived from the analysis of successful drugs, such as Lipinski's Rule of Five. ijpsjournal.comfrontiersin.org This rule sets thresholds for molecular properties to ensure reasonable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov The key parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijpsjournal.comnih.gov Computational tools can quickly calculate these properties for any given molecule, allowing for early-stage filtering of compound libraries. nih.gov

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 188.22 | ≤ 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | ~3.1 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | ≤ 10 | Yes |

Table 2. Drug-Likeness Profile of this compound based on Lipinski's Rule of Five.

QSPR/QSAR Studies for Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its potential structure-activity relationships based on studies of related naphthalene derivatives.

QSAR models for various naphthalene derivatives have been successfully developed to predict their efficacy for specific biological targets. For instance, QSAR studies on 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols and related compounds have been conducted to determine their potential as anti-cardiovascular drugs civilica.com. These models often employ a range of molecular descriptors to quantify different aspects of the molecular structure.

Key descriptors frequently utilized in QSAR studies of naphthalene derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include Balaban-type indices and molecular connectivity indices (1χ, 3χ, and 3χv), which have been shown to be important in describing the antimicrobial activity of substituted hydrazides of naphthalen-1-yl-acetic acid nih.gov.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These were found to be significant in the QSAR analysis of antimicrobial naphthalene derivatives nih.gov.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like atomic charges, bond orders, and various energetic properties. Descriptors such as Jhetp, JGI3, G(N..S), and RDF260u have been identified as important in modeling the activity of certain naphthalene derivatives civilica.com.

Physicochemical properties: Properties like the partition coefficient (log P) are crucial for understanding the pharmacokinetic behavior of a compound and have been highlighted as important in the QSAR of antimicrobial naphthalene derivatives nih.gov.

For this compound, a hypothetical QSAR study would involve the calculation of a wide array of such descriptors. These would then be correlated with a specific biological activity, for example, its potential inhibitory effects on a particular enzyme. The resulting model could then be used to predict the activity of other, as-yet-unsynthesized, derivatives of this compound, thereby guiding the design of new compounds with potentially enhanced activity. The position of the methoxy groups at the 1 and 7 positions would significantly influence the calculated descriptors and, consequently, the predicted activity, by altering the molecule's electronic distribution, steric hindrance, and lipophilicity.

The development of robust QSAR models often involves various statistical methods, such as multiple linear regression (MLR) and more advanced machine learning techniques like the Imperialist Competitive Algorithm (ICA), which has been shown to be effective for modeling naphthalene derivatives civilica.com. The ultimate goal of such studies is to provide a theoretical framework for designing new molecules with desired biological activities.

Table 1: Key Molecular Descriptors in QSAR/QSPR Studies of Naphthalene Derivatives

| Descriptor Type | Examples | Relevance |

| Topological | Balaban-type index, Molecular connectivity indices (1χ, 3χ, 3χv) | Describes molecular shape and branching. |

| Electronic | HOMO energy, LUMO energy | Relates to chemical reactivity and electronic transitions. |

| Quantum Chemical | Jhetp, JGI3, G(N..S), RDF260u | Provides detailed information on electronic and spatial properties. |

| Physicochemical | Partition coefficient (log P) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

Analysis of Hirshfeld Surface and Conductivity

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the sum of the electron densities of the isolated atoms) is greater than that of all other promolecules. This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, shape index, and curvedness.

For naphthalene derivatives, Hirshfeld surface analysis reveals the significance of various intermolecular contacts in the crystal packing. In a study of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], a compound with a substituted naphthalene core, the analysis showed that H···H, C···H/H···C, and Br···H/H···Br contacts were the major contributors to the Hirshfeld surface iucr.org. Similarly, for other naphthalene derivatives, C—H···π interactions are often observed to play a crucial role in the crystal packing nih.gov.

In the context of this compound, a Hirshfeld surface analysis would likely reveal significant contributions from the following intermolecular interactions:

H···H contacts: These are generally the most abundant contacts in organic molecules.

O···H/H···O contacts: The presence of two methoxy groups would lead to the formation of these hydrogen bonding interactions, which would significantly influence the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For instance, in 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the H···H contacts accounted for 64.6% of the Hirshfeld surface, while C···H/H···C contacts contributed 27.1%, and O···H/H···O interactions made up 5.2% nih.gov.

The nature and extent of these intermolecular interactions have a direct bearing on the electronic properties and, consequently, the conductivity of the material. Efficient charge transport in organic semiconductors is highly dependent on the degree of π-π stacking and the presence of other close intermolecular contacts that facilitate orbital overlap between adjacent molecules. While a detailed study on the single-molecular conductivity of isomeric naphthalene diimides has been reported, providing insights into charge transport through naphthalene-based systems, similar specific data for this compound is not available researchgate.net.

Theoretical calculations of the electronic properties of dimethoxynaphthalene isomers would be necessary to predict their conductivity. A study on dimethylnaphthalene isomers has shown that the position of the methyl groups significantly affects the electronic polarizabilities and hyperpolarizabilities nih.gov. Similarly, the placement of the methoxy groups in this compound will dictate its electronic structure and, by extension, its potential for charge transport. The analysis of intermolecular interactions through Hirshfeld surfaces, combined with quantum chemical calculations of electronic coupling between neighboring molecules, would be a powerful approach to predict and understand the conductivity of this compound in the solid state.

Table 2: Common Intermolecular Contacts in Naphthalene Derivatives from Hirshfeld Surface Analysis

| Contact Type | Description | Potential Influence on Conductivity |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Generally contributes to overall packing density. |

| C···H/H···C | Interactions between carbon and hydrogen atoms, including C-H···π interactions. | Can influence molecular orientation and π-π stacking. |

| O···H/H···O | Hydrogen bonding involving oxygen and hydrogen atoms. | Can create specific packing motifs that may enhance or hinder charge transport pathways. |

| π-π stacking | Interactions between the aromatic rings of adjacent molecules. | Crucial for efficient charge transport in organic semiconductors. |

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Naphthalene-based materials are promising candidates for use in organic light-emitting diodes (OLEDs), particularly for achieving stable blue light emission, a long-standing challenge in the field. The introduction of a naphthalene (B1677914) moiety into polymer backbones can create twisted structures that minimize emission quenching in the solid state, a favorable feature for OLED applications. While research has focused on various naphthalene derivatives, the utility of dimethoxynaphthalenes in broader optoelectronics has been demonstrated.

Building Blocks for Complex Molecules and Polymers

The 1,7- (also commonly referred to as 2,7-) disubstitution pattern on the naphthalene ring is highly valued in synthetic chemistry, providing a specific linear geometry that makes it an ideal building block for complex molecules and polymers. This substitution allows for the creation of well-defined molecular architectures, including macrocycles and self-assembling materials.

1,7-Dimethoxynaphthalene serves as a key precursor in the synthesis of more complex functional molecules. For instance, it has been used as a starting material for the elective electrophilic aromatic aroylation to produce peri-aroylnaphthalene compounds. It is also a precursor in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a molecule of interest in medicinal chemistry. The unique structural and electronic properties of the 2,7-disubstituted naphthalene scaffold have been harnessed to create novel polymeric materials, such as rigid microporous network polymers and polymers of intrinsic microporosity (PIMs), which are investigated for applications in gas separation and storage.

Furthermore, the naphthalene core is a versatile component in constructing semiconducting polymers. While various naphthalene derivatives are used, the principle involves connecting naphthalene-based units with other aromatic systems to create conjugated polymers with tailored electronic properties. For example, a naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide (NBA) building block has been used to create ambipolar semiconducting polymers with significant charge mobilities. researchgate.netscientificlabs.co.uk

Conductive Materials and Electronic Properties

Polycyclic aromatic hydrocarbons (PAHs) like naphthalene possess π-electron conjugated systems, which are a necessary prerequisite for semiconductor properties. researchgate.net The electronic characteristics of naphthalene derivatives can be finely tuned by the type and position of substituents on the aromatic core.

Detailed studies on 1,7-dihydroxynaphthalene (B165257), a close analogue and precursor to this compound, have provided significant insights into the electronic properties conferred by this substitution pattern. Research shows that the placement of hydroxyl groups significantly influences the material's conductive properties. For instance, 1,7-dihydroxynaphthalene exhibits a higher concentration of free carriers compared to its 1,5-isomer. researchgate.net This highlights the importance of the substituent positioning in determining the electronic behavior of the naphthalene system. The ability to modify these properties through changes in molecular geometry and substituent type allows for the creation of materials tailored for specific electronic applications. researchgate.nettandfonline.com

Below is a data table summarizing the determined electronic properties for thin layers of 1,7-dihydroxynaphthalene, illustrating the potential of this molecular framework.

| Property | Value | Unit |

| Free Carrier Concentration (n_f) | (7.0 ± 1.1) x 10¹¹ | cm⁻³ |

| Drift Mobility (μ_d) | (4.0 ± 1.6) x 10⁻⁴ | cm²/Vs |

| Reorganization Energy | (0.17 ± 0.04) | eV |

Table based on data for 1,7-dihydroxynaphthalene. ajol.info

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces, leading to the spontaneous formation of large, well-ordered structures through self-assembly. The defined linear geometry of 1,7-disubstituted naphthalenes makes them excellent convergent building blocks for creating such architectures. icrc.ac.ir These derivatives act as rigid spacers, ideal for constructing complex host-guest systems and materials that self-assemble into larger, functional arrangements. icrc.ac.ir

A fascinating application of this compound as a building block is in the synthesis of molecules with non-coplanarly accumulated aromatic ring systems. When bulky aroyl groups are attached at the peri (1,8) positions of the 2,7-dimethoxynaphthalene (B1218487) core, significant steric hindrance forces the aromatic rings into a twisted, non-coplanar arrangement. researchgate.netunb.ca

X-ray crystallography of compounds like 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene reveals that the anthracene (B1667546) ring system is connected to the naphthalene core in a highly twisted manner. fishersci.at The dihedral angles between the planes of the aromatic rings in these types of structures are often close to perpendicular. researchgate.netfishersci.at These highly congested molecules exhibit unique spatial organization and allow for the study of otherwise hidden molecular interactions that stabilize such structures in the crystalline state. unb.ca In the crystal lattice, these molecules can form face-to-face dimeric aggregates and further assemble into chain-like structures through π–π stacking and C—H⋯π interactions. fishersci.at

| Compound | Aromatic Systems | Dihedral Angle (°) |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer A) | Anthracene & Naphthalene | 86.38 (5) |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer B) | Anthracene & Naphthalene | 79.36 (8) |

Data from crystallographic analysis of non-coplanar structures. fishersci.at

Dye Chemistry and Pigment Synthesis

The naphthalene scaffold is a core component in a vast array of synthetic dyes and pigments. Its dihydroxy derivatives, such as 1,7-dihydroxynaphthalene, are recognized as important raw materials and intermediates in the synthesis of dyestuffs. researchgate.net Naphthalene-based compounds are used to create azo dyes, which constitute over half of all commercial dyes, through diazotization and coupling reactions. unb.ca For example, derivatives like 7-amino-4-hydroxynaphthalene-2-sulfonic acid are used as the basis for a range of dyes with absorption maxima in the visible spectrum. icrc.ac.ir The specific functional groups and substitution patterns on the naphthalene ring allow for the tuning of the resulting dye's color and fastness properties. icrc.ac.ir

Naphthalene and its derivatives are extensively used in the design of fluorescent probes for the detection of ions and biomolecules. nih.gov The rigid, π-conjugated system of the naphthalene ring provides high quantum yields and excellent photostability, which are critical properties for sensitive and reliable fluorescent sensors. nih.gov

Naphthalene-based probes are designed to signal the presence of a target analyte through a change in their fluorescence properties, such as intensity or wavelength, upon binding. mdpi.com Various naphthalene derivatives have been developed into fluorescent probes for detecting sulfites, bisulfites, and metal cations like Al³⁺ in environmental and biological samples. mdpi.com The inherent fluorescence of these structures, combined with the ability to easily modify the naphthalene core with specific binding sites, makes them a versatile platform for creating highly selective and sensitive chemical sensors. nih.govmdpi.com

Chromogenic and Fluorogenic Sensing

A comprehensive review of scientific literature reveals a notable absence of studies specifically detailing the application of this compound in the field of chromogenic and fluorogenic sensing. While the broader class of naphthalene derivatives has garnered significant interest for the development of chemical sensors due to their inherent photophysical properties, research focusing on the 1,7-dimethoxy isomer in this capacity appears to be an unexplored area.

Naphthalene-based compounds, in general, are recognized for their rigid, planar structure and extensive π-conjugated system, which often results in high quantum yields and excellent photostability. These characteristics make them attractive scaffolds for the design of fluorescent probes. The introduction of various functional groups onto the naphthalene ring system allows for the tuning of their electronic and photophysical properties, enabling the selective detection of a wide range of analytes, including cations, anions, and neutral molecules.

Despite the potential of naphthalene derivatives, no specific research has been published on the design, synthesis, or application of sensors derived from this compound. Consequently, there are no available data on its efficacy in detecting specific analytes, its sensing mechanism (e.g., photoinduced electron transfer, intramolecular charge transfer, excimer formation), or its performance metrics such as detection limits, selectivity, and response times. The scientific community has yet to report on the synthesis of chromogenic or fluorogenic probes where this compound serves as the core signaling unit or as a key precursor.

Therefore, this section cannot provide detailed research findings, data tables, or specific examples of this compound-based sensors, as such information does not currently exist in the accessible scientific literature. The potential of this compound in the development of advanced sensing materials remains a subject for future investigation.

Mechanistic Insights into Biological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of naphthalene (B1677914) derivatives is strongly linked to their substitution patterns, particularly with hydroxyl groups. Studies on various dihydroxynaphthalene (DHN) isomers reveal that they primarily act as antioxidants through a Hydrogen Atom Transfer (HAT) mechanism to neutralize free radicals. torvergata.itacs.org The efficacy of this process is dependent on the position of the hydroxyl groups. For instance, 1,8-naphthalenediol is a highly potent antioxidant because the intramolecular hydrogen bond between its peri-hydroxyl groups stabilizes the resulting aryloxyl radical formed after hydrogen donation. torvergata.itnih.gov Research has also indicated that substrates with α-hydroxyl groups (at positions 1, 4, 5, or 8) exhibit enhanced HAT reactivity compared to those with β-hydroxyl groups (at positions 2, 3, 6, or 7). torvergata.it